N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Overview
Description
N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, which is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with appropriate amines under reflux conditions. For instance, a mixture of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline and thiourea in absolute ethanol is refluxed for several hours, followed by filtration and further treatment with sodium hydroxide and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Condensation reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly as an A2B receptor antagonist.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. For instance, as an A2B receptor antagonist, it binds to the A2B receptor, inhibiting its activity and thereby exerting anticancer effects by reducing tumor growth and metastasis . The compound may also interfere with other cellular pathways, contributing to its antimicrobial and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to act as an A2B receptor antagonist is particularly noteworthy, distinguishing it from other similar compounds that may not exhibit the same level of activity or selectivity .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5/c1-10-6-7-11(8-12(10)17)19-15-16-21-18-9-22(16)14-5-3-2-4-13(14)20-15/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPQGNZRNGHBIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679771 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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